molecular formula C12H4Br4N2 B1354190 3,5,6,8-Tetrabromo-1,10-phenanthroline CAS No. 66127-00-2

3,5,6,8-Tetrabromo-1,10-phenanthroline

Cat. No. B1354190
CAS RN: 66127-00-2
M. Wt: 495.79 g/mol
InChI Key: BAPJVWLAFSQLNX-UHFFFAOYSA-N
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Description

3,5,6,8-Tetrabromo-1,10-phenanthroline (TBPA) is an organic molecule with a wide range of applications in scientific research. It is an aromatic and highly conjugated compound which can be used as a fluorescent and chromogenic reagent in a variety of research fields. TBPA has been used in the synthesis of various compounds, as well as in the study of the mechanism of action of certain drugs and enzymes. Its unique properties make it an ideal reagent for a variety of research applications.

Scientific Research Applications

Catalysis

3,5,6,8-Tetrabromo-1,10-phenanthroline serves as a ligand in catalytic processes. It can be used in nickel-catalyzed amination of aryl and heteroaryl chlorides . This reaction is crucial for creating complex organic compounds that can be used in pharmaceuticals and agrochemicals.

Inorganic Chemistry

As a nitrogen-donor ligand , this compound plays a significant role in inorganic chemistry. It forms complexes with metals that can be used for various applications including but not limited to electronic materials and sensors .

Material Building Blocks

This compound acts as a building block for creating functional metal complexes . These complexes have potential applications in materials science, particularly in the development of new types of semiconductors .

Synthesis of Brominated Compounds

The compound is used in the synthesis of brominated derivatives of phenanthroline. A novel synthesis method involving sulfur dichloride as a catalyst has been reported to produce these brominated compounds efficiently .

Mechanism of Action

Target of Action

Similar compounds such as 3,4,7,8-tetramethyl-1,10-phenanthroline have been reported to act as ligands and form complexes with metal ions such as cu (ii) and zn (ii) . These complexes can interact with various biological targets, influencing cellular processes.

Mode of Action

It’s likely that the compound interacts with its targets through the formation of complexes, similar to other phenanthroline derivatives . The bromine substituents on the phenanthroline ring may enhance the compound’s reactivity, allowing it to form stable complexes with its targets.

Biochemical Pathways

Phenanthroline derivatives are known to interact with metal ions, potentially influencing metal-dependent enzymatic reactions and signaling pathways .

Result of Action

The compound’s potential to form complexes with metal ions could influence various cellular processes, potentially leading to changes in cell signaling, enzyme activity, or gene expression .

Action Environment

The action, efficacy, and stability of 3,5,6,8-Tetrabromo-1,10-phenanthroline can be influenced by various environmental factors. These may include the presence of metal ions, pH, temperature, and the presence of other interacting molecules. The compound’s bromine substituents may enhance its stability, while its interactions with metal ions could be influenced by the ion concentration and the presence of competing ligands .

properties

IUPAC Name

3,5,6,8-tetrabromo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br4N2/c13-5-1-7-9(15)10(16)8-2-6(14)4-18-12(8)11(7)17-3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPJVWLAFSQLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=C(C3=C2N=CC(=C3)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466007
Record name 3,5,6,8-tetrabromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6,8-Tetrabromo-1,10-phenanthroline

CAS RN

66127-00-2
Record name 3,5,6,8-tetrabromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,6,8-Tetrabromo-1,10-phenanthroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the novel synthesis method for brominated 1,10-phenanthrolines described in the research?

A1: The research presents a simpler and more efficient method [] for synthesizing 3,5,6,8-Tetrabromo-1,10-phenanthroline and other brominated derivatives. Traditionally, these compounds were synthesized using the Skraup synthesis, which involves multiple complex steps. This novel method utilizes sulfur dichloride (SCl2) as a catalyst alongside pyridine, offering a more straightforward approach. This is particularly relevant for researchers exploring the applications of brominated 1,10-phenanthrolines in various fields.

Q2: What role does 3,5,6,8-Tetrabromo-1,10-phenanthroline play in the nickel-catalyzed amination reaction?

A2: The research identifies 3,5,6,8-Tetrabromo-1,10-phenanthroline as a ligand in a nickel-catalyzed amination reaction []. While the exact mechanism of action is not fully elucidated in the paper, the presence of this specific ligand, alongside a nickel catalyst and a silane promoter, allows for the efficient coupling of aryl and heteroaryl chlorides with various amines. This suggests that 3,5,6,8-Tetrabromo-1,10-phenanthroline plays a crucial role in facilitating the desired catalytic activity. Further research could investigate the specific interactions between the ligand, nickel catalyst, and reactants to gain a deeper understanding of the reaction mechanism.

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